molecular formula C17H18N2O3S B226440 1-(4-Butoxyphenyl)sulfonylbenzimidazole CAS No. 5510-07-6

1-(4-Butoxyphenyl)sulfonylbenzimidazole

Cat. No.: B226440
CAS No.: 5510-07-6
M. Wt: 330.4 g/mol
InChI Key: PLJZTPJXYWMQMJ-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)sulfonylbenzimidazole is a sulfonamide-substituted benzimidazole derivative characterized by a butoxy group (-OC₄H₉) at the para position of the phenyl ring attached via a sulfonyl (-SO₂-) bridge to the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, often studied for their biological activity, coordination chemistry, and pharmaceutical applications .

Properties

CAS No.

5510-07-6

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C17H18N2O3S/c1-2-3-12-22-14-8-10-15(11-9-14)23(20,21)19-13-18-16-6-4-5-7-17(16)19/h4-11,13H,2-3,12H2,1H3

InChI Key

PLJZTPJXYWMQMJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Sulfonyl-Substituted Benzimidazoles

Compound Name Substituent (R) Molecular Formula Key Properties/Applications References
1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole 4-Cl C₁₄H₁₂ClN₂O₂S Electron-withdrawing Cl group; potential antimicrobial activity
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole 4-F C₁₄H₁₁FN₂O₂S Enhanced polarity; structural analog in crystallography studies
1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole 4-CH₃, complex substituents C₂₅H₂₃F₃N₃O₃S₂ Multi-substituted; crystallographic data (R factor = 0.050)
1-(4-Butoxyphenyl)sulfonylbenzimidazole (hypothetical) 4-OC₄H₉ C₁₇H₁₉N₂O₃S Predicted higher lipophilicity; potential for prolonged biological half-life

Key Observations:

Electron-Donating vs. In contrast, butoxy (-OC₄H₉) is electron-donating, which may reduce electrophilicity at the sulfonyl group . Butoxy’s long alkyl chain increases steric bulk, possibly hindering interactions in enzyme-binding pockets compared to smaller substituents like Cl or F.

Sulfonyl-linked analogs (e.g., 1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) are explored for antimicrobial applications due to sulfonamide’s role in disrupting folate synthesis .

Crystallographic Data :

  • Derivatives like 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole exhibit well-defined crystal structures, with packing influenced by bulky substituents . Similar steric effects are expected for the butoxy variant.

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